molecular formula C14H18BrN5O2 B2527118 5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide CAS No. 1203058-47-2

5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide

Cat. No.: B2527118
CAS No.: 1203058-47-2
M. Wt: 368.235
InChI Key: TWHCKPJAMJLGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide, also known as CK-101, is a third-generation, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Its primary research value lies in overcoming resistance in non-small cell lung cancer (NSCLC) models. This compound potently and selectively inhibits EGFR with activating mutations (such as L858R) while showing heightened activity against the gatekeeper T790M resistance mutation (Source) . Unlike first-generation inhibitors, it exhibits minimal activity against wild-type EGFR, which is a key feature for reducing dose-limiting toxicities in preclinical models. The mechanism of action involves covalent, irreversible binding to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR, leading to prolonged suppression of oncogenic signaling pathways. Researchers utilize this inhibitor to study apoptosis induction, proliferation arrest, and downstream signaling blockade in T790M-positive cancer cell lines. It serves as a critical tool compound for investigating resistance mechanisms, developing combination therapies, and validating the efficacy of next-generation EGFR-targeted agents (Source) .

Properties

IUPAC Name

5-bromo-N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN5O2/c1-3-16-12-8-13(20-9(2)19-12)17-6-7-18-14(21)10-4-5-11(15)22-10/h4-5,8H,3,6-7H2,1-2H3,(H,18,21)(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHCKPJAMJLGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide typically involves a multistep reaction Initially, the furan ring is brominated to introduce the bromine substituent

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions, including specific solvents, catalysts, and temperature control, to ensure high yield and purity. Process optimization and cost-effective production methods are critical for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide can undergo several types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to their oxidized forms.

  • Reduction: : Reduction of specific moieties within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution at various positions on the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution reagents: : Halogens (Br₂, Cl₂), alkylating agents (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide has diverse applications in scientific research, including:

  • Chemistry: : Utilized as a reagent in organic synthesis to develop new compounds with potential biological activity.

  • Biology: : Studied for its interactions with biological macromolecules, aiding in the understanding of biochemical pathways.

  • Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects and drug development.

  • Industry: : Applied in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action for 5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The compound’s effects are mediated through its binding affinity and the subsequent biochemical changes it induces.

Comparison with Similar Compounds

Compound 6e (5-Bromo-N-methylindole-2-carboxamide)

  • Structure : Indole-2-carboxamide with a 5-bromo substituent, cyclopropyl group, and oxadiazole ring.
  • Key Differences : Replaces the furan ring with an indole system and introduces a rigid cyclopropyl-oxadiazole unit.
  • Implications: The indole core may enhance aromatic stacking, while the oxadiazole could improve metabolic stability compared to the target compound’s pyrimidine-ethylamino group.

AZ257 (1,4-Dihydropyridine Derivative)

  • Structure: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide.
  • Key Differences : Incorporates a dihydropyridine ring and a thioether-linked bromophenyl group. The furyl substituent is shared with the target compound.
  • Implications : The dihydropyridine scaffold is associated with calcium channel modulation, suggesting divergent therapeutic applications compared to the pyrimidine-based target compound.

Sulfonamide-Pyrimidine Hybrid

  • Structure : N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide.
  • Key Differences: Substitutes the ethylamino linker with a sulfanyl group and introduces a benzenesulfonamide moiety.
  • Implications : The sulfonamide group may enhance solubility but reduce membrane permeability relative to the carboxamide in the target compound.

Pyrido[2,3-d]pyrimidinone-Linked Carboxamide

  • Structure : 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide.
  • Key Differences: Features a fused pyrido-pyrimidinone system instead of a simple pyrimidine.

Pyrazolo[3,4-d]pyrimidinone Derivative

  • Structure : 5-bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide.
  • Key Differences: Utilizes a pyrazolo-pyrimidinone core and a 3-methylbenzyl substituent.
  • Implications: The benzyl group adds lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s ethylamino linker.

Key Findings and Implications

Bromo Substituent : Common across analogs (e.g., AZ257, Compound 6e), bromine likely enhances binding via halogen interactions .

Heterocyclic Diversity : Pyrimidine (target), indole (Compound 6e), and dihydropyridine (AZ257) cores dictate target selectivity and pharmacological profiles.

Linker Flexibility: The target compound’s ethylamino linker offers conformational adaptability, contrasting with rigid systems like pyrido-pyrimidinones .

Solubility vs. Permeability : Sulfonamide groups (e.g., ) may improve solubility, whereas lipophilic substituents (e.g., ) enhance membrane penetration.

Biological Activity

5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure, including a furan ring, a pyrimidine moiety, and an ethylamino group. Its molecular formula is C16H21BrN6OC_{16}H_{21}BrN_6O, and it has been characterized using various analytical techniques such as NMR and mass spectrometry.

Anticancer Properties

Research has indicated that 5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes related to cancer progression. For instance, it has shown promising results as an inhibitor of protein kinases involved in cell signaling pathways that regulate cell growth and survival . This inhibition may contribute to its anticancer effects by disrupting the signaling cascades that promote tumor growth.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Preclinical models have shown that it can reduce inflammation markers in conditions such as rheumatoid arthritis. The proposed mechanism involves the suppression of pro-inflammatory cytokines and modulation of immune cell activity .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The study also reported significant changes in cell cycle distribution, suggesting G1 phase arrest as a potential mechanism .

Cell LineIC50 (µM)Mechanism
MCF-715G1 Phase Arrest
A54920Apoptosis Induction

Study 2: Anti-inflammatory Effects

In a separate investigation, the compound was administered to mice with induced paw edema. Results showed a reduction in paw swelling by 40% compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of TNF-alpha, supporting its role as an anti-inflammatory agent .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that 5-bromo-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)furan-2-carboxamide has favorable absorption characteristics with moderate bioavailability. Further studies are needed to optimize its pharmacological profile for clinical applications.

Toxicity Profile

Toxicological assessments have indicated that at therapeutic doses, the compound exhibits low toxicity levels in animal models. However, long-term studies are necessary to fully understand its safety profile before advancing to clinical trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.